molecular formula C23H20N2O6S B606978 Dbibb

Dbibb

货号: B606978
分子量: 452.5 g/mol
InChI 键: POLJNARIJSROOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

DBIBB 在科学研究中具有广泛的应用,包括:

    化学: 用作有机合成中的中间体,以及各种化学反应中的试剂。

    生物学: 研究其对细胞过程的影响,包括凋亡和细胞增殖。

    医学: 研究其治疗急性辐射综合征和其他与辐射暴露相关的疾病的潜力。

    工业: 用于开发新药,以及作为各种化学制剂中的成分

作用机制

DBIBB 通过充当溶血磷脂酸 2 型 G 蛋白偶联受体的非脂质激动剂来发挥作用。这种相互作用导致特定信号通路活化,这些通路促进细胞存活、增殖和凋亡减少。 分子靶标包括这些通路中涉及的各种蛋白质和酶,这有助于其治疗潜力 .

生化分析

Biochemical Properties

DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

DBIBB 的合成涉及多个步骤,通常从制备关键中间体开始。该过程包括形成其生物活性所需的特定键和官能团。合成中常用的试剂包括各种有机溶剂、催化剂和保护基团,以确保化合物正确形成。

工业生产方法

This compound 的工业生产可能涉及大规模有机合成技术,利用自动化反应器和严格的质量控制措施来确保高纯度和一致性。该工艺针对产量和效率进行了优化,通常涉及连续流动化学和先进的纯化方法,例如色谱法。

化学反应分析

反应类型

DBIBB 经历了几种类型的化学反应,包括:

    氧化: 涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

    还原: 涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等还原剂。

    取代: 涉及用另一个官能团替换一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。

常用试剂和条件

    氧化剂: 高锰酸钾、过氧化氢。

    还原剂: 氢化铝锂、硼氢化钠。

    溶剂: 二甲基亚砜、乙腈、甲醇。

    催化剂: 碳载钯、氧化铂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。

相似化合物的比较

类似化合物

    溶血磷脂酸: 一种脂质信号分子,也与 G 蛋白偶联受体相互作用,但具有不同的生物学效应。

    BMS-986278: 溶血磷脂酸受体的另一种激动剂,具有独特的药理学特性。

    Ki16425: 溶血磷脂酸受体的拮抗剂,用于研究该受体在各种生物过程中的作用。

DBIBB 的独特性

This compound 的非脂质结构是独一无二的,这使其能够与溶血磷脂酸受体相互作用,而不会出现典型的脂质相关副作用。 这使得它成为研究和潜在治疗应用中的宝贵工具,尤其是在辐射诱导损伤的背景下 .

属性

IUPAC Name

2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLJNARIJSROOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared according to GP-2 using 2-sulfamoylbenzoic acid ethyl ester 4 and compound 3b. The crude product was purified by flash column chromatography using MeOH—CHCl3 to obtain 5b. 1H NMR (500 MHz, DMSO-d6) δ 9.27 (bs, 2H), 8.49-8.45 (m, 4H), 7.87 (t, J=8.0 Hz, 2H), 7.69 (d, J=8.0 Hz 1H), 7.63 (d, J=8.0 Hz 1H), 7.44 (t, J=7.5 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 3.99 (t, J=7.0, 2H), 2.71 (q, J=7.0 Hz, 2H), 1.64-1.56 (m, 2H), 1.46-1.38 (m, 2H). MS (ES−) m/z 451 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Customer
Q & A

Q1: What is the mechanism of action of DBIBB?

A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.

Q2: What are the potential therapeutic applications of this compound?

A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.

Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?

A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。